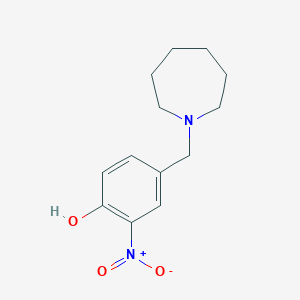

4-(1-azepanylmethyl)-2-nitrophenol

Beschreibung

4-(1-Azepanylmethyl)-2-nitrophenol is a nitrophenol derivative characterized by a hydroxyl group (-OH) and a nitro group (-NO₂) on a benzene ring, with a 1-azepanylmethyl substituent at the para position relative to the hydroxyl group.

Eigenschaften

IUPAC Name |

4-(azepan-1-ylmethyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13-6-5-11(9-12(13)15(17)18)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCUNZDYCNGTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198158 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Bulky Substituents

4-(1-Adamantyl)-2-Nitrophenol

- Structure : Adamantyl group (rigid, diamondoid structure) replaces azepanylmethyl.

- Properties: Higher hydrophobicity due to adamantane’s rigid, non-polar framework. Melting point: ~129–130°C; insoluble in water but soluble in ethanol and dichloromethane .

- Applications : Intermediate in organic synthesis; precursor for dyes/pigments.

- Reactivity : Stability under ambient conditions, with reactivity driven by the nitro and hydroxyl groups.

4-tert-Butyl-2-Nitrophenol

- Structure : tert-Butyl group (branched alkyl) at the para position.

- Properties :

- Applications : Likely used in industrial synthesis or polymer chemistry.

Derivatives with Functionalized Substituents

(S)-4-(1-Amino-2-Hydroxyethyl)-2-Nitrophenol

- Structure: Amino-hydroxyethyl group introduces chirality and polarity.

- Properties :

- Applications : Research chemical for pharmaceutical or biochemical studies.

4-(Methylsulfonyl)-2-Nitrophenol

- Structure : Methylsulfonyl (-SO₂CH₃) group at the para position.

- Properties: Electron-withdrawing sulfonyl group increases acidity of the phenolic -OH. Commercial availability (e.g., CymitQuimica) suggests use in specialty organic reactions .

Chlorinated and Fluorinated Derivatives

4-(3-Chlorophenyl)-2-Nitrophenol

- Structure : Chlorine-substituted phenyl ring.

- Properties: CAS No.: 1261945-54-3; likely higher thermal stability due to halogenation.

- Applications: Potential agrochemical or antimicrobial agent .

4-(2,3-Difluorophenyl)-2-Nitrophenol

- Structure : Difluorophenyl group.

- Properties :

Positional Isomers of Nitrophenol

2-Nitrophenol vs. 4-Nitrophenol

- 2-Nitrophenol: Ortho-nitro group creates intramolecular hydrogen bonding, reducing acidity (pKa ~7.2) and melting point (44–46°C). Applications: Sensor development (e.g., bacterial identification via optical detection) .

- 4-Nitrophenol: Para-nitro group results in stronger acidity (pKa ~7.1) and higher melting point (113–115°C). Applications: Common intermediate in drug synthesis and dye manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.